molecular formula C18H17N3O4 B2366432 N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide CAS No. 1436299-07-8

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide

Cat. No. B2366432
CAS RN: 1436299-07-8
M. Wt: 339.351
InChI Key: IFJNCCOPSITUQM-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide, also known as ML289, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Chemical Synthesis and Modification

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide is a compound that may be involved in various chemical synthesis processes, including the creation of bioactive molecules or as an intermediate in the production of pharmaceuticals. For instance, similar compounds have been used in the synthesis of acrylamide derivatives, which have applications ranging from corrosion inhibitors to potential pharmaceuticals. Such processes often utilize electrophilic cyanation reactions for the synthesis of various benzonitriles from aryl bromides, showcasing the versatility of cyano and nitro functional groups in organic synthesis (Anbarasan, Neumann, & Beller, 2011).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of similar compounds, such as 3-aryl-2-cyano acrylamide derivatives, has shown that these materials can exhibit different optical properties based on their molecular structure and stacking mode. This property is significant for developing new materials for optoelectronic applications, where the ability to change luminescent properties through mechanical stimuli is valuable. Such studies underline the potential of N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide and related compounds in the development of smart materials and sensors (Song et al., 2015).

Bioactive Constituent Studies

Compounds with similar structures have been isolated from natural sources and evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. This area of research is crucial for the discovery of new drugs and therapeutic agents. By studying the bioactive properties of such compounds, researchers can identify potential applications in treating various diseases or conditions. The exploration of natural and synthetic compounds alike contributes to our understanding of their potential therapeutic benefits and mechanisms of action (Atta-ur-rahman et al., 1997).

Analytical and Detection Methods

The development of analytical methods to quantify and detect N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide and similar compounds in various matrices is an important research application. These methods are essential for quality control, pharmacokinetic studies, and environmental monitoring. For example, spectrophotometric techniques and other analytical methodologies enable the precise measurement of drug concentrations in pharmaceutical formulations, ensuring their safety and efficacy (Rangappa, Nagaraja, & Murthy, 2000).

Safety and Hazards

The safety and hazards associated with “N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide” are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-17-8-3-2-7-15(17)16(12-19)20-18(22)10-9-13-5-4-6-14(11-13)21(23)24/h2-8,11,16H,9-10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJNCCOPSITUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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